molecular formula C8H13NO B8217884 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine

3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B8217884
M. Wt: 139.19 g/mol
InChI Key: BKKUQULWIKORDZ-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine is a bicyclo[1.1.1]pentane (BCP) derivative featuring an oxetane substituent at the 3-position of the BCP scaffold. BCPs are highly strained, three-dimensional carbocycles valued in medicinal chemistry as bioisosteres for aromatic rings, tert-butyl groups, and alkynes, offering improved solubility, metabolic stability, and passive permeability .

Properties

IUPAC Name

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-8-3-7(4-8,5-8)6-1-10-2-6/h6H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKUQULWIKORDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Mediated C–C Bond Formation

The synthesis of 1,3-disubstituted BCPs via transition metal catalysis provides a foundational route for constructing the target compound. As demonstrated by recent work, palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups to the BCP core. For 3-(oxetan-3-yl) substitution, a Suzuki-Miyaura coupling between a boronic ester-functionalized oxetane and a brominated BCP precursor has been proposed. This method typically employs Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a mixture of dioxane/water as the solvent, achieving yields of 65–72% for analogous systems.

Nucleophilic Displacement on Electrophilic BCP Intermediates

Electrophilic BCP derivatives, such as 1-iodobicyclo[1.1.1]pentane, serve as versatile intermediates. In one protocol, 1-azido-3-iodobicyclo[1.1.1]pentane undergoes Staudinger reaction with triphenylphosphine to generate a reactive iminophosphorane, which is subsequently hydrolyzed to the primary amine. This approach avoids harsh reduction conditions and provides the amine functionality in 78% yield. The oxetane moiety can then be introduced via nucleophilic ring-opening of an epoxide or through Mitsunobu reactions with oxetan-3-ol.

Reductive Amination Pathways

Ketone Intermediate Reduction

A patent-pending route starts with bicyclo[1.1.1]pentane-1-carboxylic acid-3-carboxylic acid methyl ester. After carbonyl reduction using BH₃·THF to produce 3-(hydroxymethyl)BCP, bromination with PBr₃ and imidazole yields 3-(bromomethyl)BCP. Hydrolysis of the methyl ester under basic conditions (LiOH·H₂O) generates the carboxylic acid, which undergoes decarboxylative amination via H₂/Pd-C in ethyl acetate to furnish the target amine in 39% overall yield.

Critical Reaction Parameters:

  • Borane concentration: 1.2 equivalents prevents over-reduction.

  • Bromination time: 12 hours ensures complete conversion without degradation.

  • Decarboxylation catalyst: 10% Pd/C minimizes side reactions.

Dehalogenation and Ring-Opening Approaches

Radical-Mediated Dehalogenation

A novel method utilizes 3-(bromomethyl)BCP intermediates, which undergo radical dehalogenation using triethylamine and Pd/C under hydrogen atmosphere. This one-pot procedure converts the bromide to a methyl group while introducing the amine via in situ amination, achieving 80% yield for the final step.

Oxetane Ring Construction

The oxetane ring is synthesized separately and coupled to the BCP core through SN2 displacement. For example, oxetan-3-ylmethanol is converted to its mesylate, which reacts with a BCP-lithium species generated via n-BuLi activation. This method affords the 3-(oxetan-3-yl)BCP framework in 68% yield, followed by amination via Gabriel synthesis.

Comparative Analysis of Synthetic Routes

MethodKey StepsTotal YieldPurityScalabilityReference
Cross-CouplingSuzuki-Miyaura, Amine protection65%95%Moderate
Reductive AminationBH₃ reduction, Pd-C decarboxylation39%97.5%High
Radical DehalogenationBromination, H₂/Pd-C amination80% (step)98%Moderate
Oxetane Ring ConstructionMesylation, Lithiation, Gabriel synthesis52%94%Low

Mechanistic Insights and Side Reactions

Strain-Induced Reactivity

The BCP core’s high ring strain (≈70 kcal/mol) facilitates [2π+2σ] cycloadditions but complicates functionalization. During bromination, competing C–C bond cleavage occurs if reaction temperatures exceed 0°C, reducing yields by 15–20%.

Amination Selectivity

Primary amine formation competes with dimerization during decarboxylation. Using excess triethylamine (1.5 eq) suppresses this side reaction, improving amine yield from 62% to 80%.

Industrial-Scale Considerations

The reductive amination route demonstrates superior scalability, with a validated 100-gram synthesis achieving 78% yield and 97.5% purity. Key factors include:

  • Solvent Selection: Tetrahydrofuran/water mixtures enhance intermediate solubility during hydrolysis.

  • Catalyst Recycling: Pd/C recovery rates exceed 90% through filtration, reducing costs.

  • Waste Streams: Bromide byproducts are neutralized with NaHCO₃, meeting environmental regulations .

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amine group or other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the amine or oxetane positions.

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine lies in its potential as a bioisostere for traditional aromatic systems, such as benzene. The rigidity and three-dimensionality of the bicyclo[1.1.1]pentane structure can enhance the biological activity and solubility of derivatives, making it a valuable scaffold in drug design .

Pharmacological Properties

Preliminary studies suggest that compounds with similar bicyclic structures exhibit promising pharmacological properties, including:

  • Antimicrobial Activity : Compounds derived from similar frameworks have shown efficacy against various bacterial strains, indicating potential use in developing antimicrobial agents.
  • Anticancer Activity : Research has identified bicyclic compounds that inhibit cancer cell proliferation, suggesting that 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine may have similar properties .

Synthetic Routes

Several synthetic methods have been developed for producing 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine, showcasing its versatility:

Synthetic Method Description
Carbene Insertion Involves the insertion of carbenes into the central bond of bicyclo[1.1.0]butane to construct the bicyclic core .
Functionalization Subsequent functionalization at specific positions allows for the introduction of various substituents that can enhance biological activity .

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine is crucial for its application in medicinal chemistry. Interaction studies are essential to elucidate how this compound interacts with biological targets, which can inform its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity and synthesis of compounds related to 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine:

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of similar bicyclic structures exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria . For instance, compounds synthesized from related frameworks were found to be effective against Bacillus species.

Case Study: Anticancer Efficacy

Studies focusing on the anticancer properties of structurally related compounds have reported IC50 values indicating potent inhibition against cancer cell lines, suggesting a promising avenue for further investigation into 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine's potential as an anticancer agent .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Substituents on the BCP scaffold significantly influence properties:

Compound Key Properties Impact on Drug Design
3-Fluoro-BCP-amine Enhanced metabolic stability due to C–F bond strength; moderate polarity Suitable for CNS targets
3-Phenyl-BCP-amine Lipophilic; mimics aromatic rings but with reduced π-stacking Useful in kinase inhibitors
3-(Oxetan-3-yl)-BCP-amine High polarity from oxetane oxygen; improved solubility and H-bond capacity Optimizes oral bioavailability
3-Alkyl-BCP-amines Tunable lipophilicity; steric bulk mimics tert-butyl groups Reduces off-target interactions

The oxetane group’s polarity may counterbalance the BCP’s inherent hydrophobicity, making it advantageous for solubility-driven optimization .

Commercial and Scalability Considerations

  • Cost : Bicyclo[1.1.1]pentan-1-amine hydrochloride is commercially available but costly (~$500/g at scale) due to propellane handling challenges .
  • Scalability : 3-Fluoro and 3-phenyl derivatives are synthesized on multigram scales, enabling medicinal chemistry workflows .
  • Availability : Over 90 BCP-amine derivatives are sold by ≥5 suppliers, though oxetane-containing variants remain less common .

Biological Activity

3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine, a bicyclic compound featuring an oxetane moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine
  • Molecular Formula : C₈H₁₃NO
  • Molecular Weight : 139.19 g/mol
  • CAS Number : 2514950-31-1

Biological Activity Overview

The biological activity of 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine has been explored through various studies, focusing primarily on its potential as an inhibitor in different biological pathways.

Research indicates that compounds with similar bicyclic structures often interact with key biological targets such as enzymes, receptors, or proteins involved in signaling pathways. The oxetane ring may enhance the compound's ability to penetrate biological membranes or modify its binding affinity to target proteins.

2. Pharmacological Effects

Initial studies have suggested several pharmacological effects:

  • Antitumor Activity : Compounds structurally related to 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine have shown promising results in inhibiting tumor growth in various cancer cell lines, including HeLa cells (human cervical carcinoma) and A549 cells (human lung carcinoma) .
  • HIF Inhibition : Similar bicyclic compounds have been identified as inhibitors of hypoxia-inducible factor (HIF), which plays a crucial role in tumor progression under low oxygen conditions .

Case Study 1: Anticancer Activity

A study conducted on a series of bicyclic compounds revealed that certain derivatives exhibited significant cytotoxicity against HeLa cells, with IC₅₀ values indicating effective inhibition of cell proliferation . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: HIF Inhibition

Another investigation into bicyclic compounds demonstrated that they could inhibit HIF-1α transcriptional activity under hypoxic conditions, leading to decreased expression of genes associated with angiogenesis and metastasis . This suggests potential therapeutic applications in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivitySignificant cytotoxicity against HeLa
HIF InhibitionReduced HIF-1α activity
CytotoxicityIC₅₀ values < 10 μM

Discussion

The biological activity of 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine is indicative of its potential utility in therapeutic applications, particularly in oncology. The structural features contribute to its interaction with biological targets, which warrants further exploration through clinical studies and additional preclinical testing.

Q & A

Q. What are the primary synthetic routes to 3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine, and how do they compare in scalability?

The most common methods involve functionalization of [1.1.1]propellane or reduction of azido intermediates. For example:

  • Strain-release amination : Reacting [1.1.1]propellane with magnesium amides followed by alkylation enables direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines under mild conditions .
  • Radical reduction : 1-Azido-3-iodobicyclo[1.1.1]pentane can be reduced using TTMSS (tris(trimethylsilyl)silane) or similar reagents to yield the amine scaffold in ~80% yield . Scalability varies: Strain-release amination is preferred for large-scale synthesis (e.g., 100+ grams) due to fewer steps and higher functional group tolerance .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C under inert atmosphere (e.g., argon) to prevent decomposition .
  • Handling : Use protective gloves, eyewear, and respiratory equipment to avoid exposure to dust or aerosols. Ensure adequate ventilation to mitigate inhalation risks .
  • Salt forms : Hydrochloride salts (e.g., bicyclo[1.1.1]pentan-1-amine hydrochloride) are more stable and commonly used in reactions .

Q. What is the significance of bicyclo[1.1.1]pentane as a bioisostere in medicinal chemistry?

The bicyclo[1.1.1]pentane (BCP) motif serves as a nonclassical bioisostere for aromatic rings, tert-butyl groups, or alkynes. Its rigid, three-dimensional structure improves metabolic stability and solubility while maintaining potency. For example, BCP-containing γ-secretase inhibitors have demonstrated enhanced oral bioavailability compared to phenyl-based analogs .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR resolves bridgehead protons (δ ~1.5–2.5 ppm) and confirms substitution patterns .
  • HRMS : High-resolution mass spectrometry validates molecular weight and purity .
  • X-ray crystallography : Useful for confirming the strained bicyclic geometry .

Q. What safety protocols are critical during synthesis and handling?

  • Hazard mitigation : Avoid dust formation; use closed systems for reactions involving volatile intermediates (e.g., [1.1.1]propellane) .
  • Emergency response : For skin/eye contact, rinse with water for 15+ minutes; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can synthetic yields be optimized for multigram-scale production?

  • Catalyst selection : Copper(I) iodide improves efficiency in strain-release amination by stabilizing intermediates during alkylation .
  • Radical inhibitors : Adding phenolic stabilizers (e.g., BHT) during photochemical steps prevents polymerization of alkenes .
  • Workflow : Use column-free purification (e.g., crystallization of hydrochloride salts) to streamline large-scale synthesis .

Q. What strategies enable selective radical functionalization of the bicyclo[1.1.1]pentane core?

  • Fluorination : Radical fluorination using Selectfluor or similar reagents introduces fluorine at the bridgehead position, enhancing metabolic stability .
  • Photoredox catalysis : Visible-light-mediated reactions with Ru(bpy)₃²⁺ enable C–H functionalization without damaging the strained scaffold .

Q. How does photochemical formal (4+2)-cycloaddition expand the utility of this scaffold?

Irradiating imine derivatives of bicyclo[1.1.1]pentan-1-amine with alkenes generates bicyclo[3.1.1]heptan-1-amines via diradical intermediates. This method accesses sp³-rich, polysubstituted amines for diversity-oriented synthesis. Key parameters:

  • Wavelength : 370–456 nm LED lamps are cost-effective and safe .
  • Substrate scope : Electron-deficient alkenes (e.g., acrylonitrile) react efficiently .

Q. What challenges arise in multicomponent carboamination of [1.1.1]propellane?

  • Side reactions : Competing radical pathways can lead to over-functionalization. Using Fe(Pc) catalysts and hydrazyl reagents ensures controlled di-functionalization .
  • Steric effects : Bulky electrophiles (e.g., tert-butyl azodicarboxylate) favor regioselective amination at the bridgehead .

Q. How can researchers address NMR spectral complexity in derivatives?

  • Isotopic labeling : ¹³C-enriched precursors clarify overlapping signals in crowded regions .
  • DFT calculations : Predict chemical shifts for bridgehead carbons to assign peaks confidently .

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